molecular formula C16H19FN4O B5557149 5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine

5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine

Cat. No. B5557149
M. Wt: 302.35 g/mol
InChI Key: DUDDALLDDNXHAU-UHFFFAOYSA-N
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Description

Pyrimidin-amine derivatives, including structures similar to "5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine", are of significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds are synthesized through various methods, aiming to explore their potential applications across different domains, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of related pyrimidin-amine derivatives often involves multi-step reactions, including aza-Wittig reactions, nucleophilic substitution, and cyclization processes. For instance, Ding et al. (2005) described a selective synthesis method for 2-Alkylamino-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones, which might share similarities with the synthesis of the target compound (Ding et al., 2005).

Scientific Research Applications

Antitumor and Antimitotic Activity

  • Study 1: Research has shown that related pyridine derivatives, including those similar to the compound , exhibit antitumor activity. These compounds, acting as precursors to potent antimitotic agents, demonstrated a reduction in biological activity with certain structural modifications. They inhibit the incorporation of pyrimidine nucleosides into DNA and RNA, suggesting a potential mode of action for antitumor effects (Temple et al., 1992).

Synthesis and Chemical Properties

  • Study 2: A selective synthesis method for related compounds, such as 2-Alkylamino-5,6,7,8-tetrahydrobenzothieno pyrimidin-4(3H)-ones, has been developed. This involves an aza-Wittig reaction and highlights the compound's chemical versatility (Ding et al., 2005).
  • Study 3: The synthesis of amino acid ester derivatives containing 5-fluorouracil, a compound structurally related to the one , has been reported. These derivatives have shown antitumor activity, hinting at the potential biomedical applications of similar compounds (Xiong et al., 2009).

Antimicrobial Activities

  • Study 4: Research on new 1,2,4-triazoles starting from isonicotinic acid hydrazide showed that these compounds, related in structure to the compound , possess significant antimicrobial activity (Bayrak et al., 2009).
  • Study 5: The synthesis of stereoisomers of several 3‐(1‐aminoethyl)pyrrolidines, important in the preparation of quinolone antibacterials, has been explored. These compounds are structurally similar to the compound of interest, suggesting potential antibacterial applications (Schroeder et al., 1992).

Insecticidal and Antibacterial Potential

  • Study 6: Pyrimidine-linked pyrazole heterocyclics, structurally related to the compound , have shown both insecticidal and antibacterial potential. This demonstrates the broad applicability of such compounds in pest control and microbial inhibition (Deohate & Palaspagar, 2020).

properties

IUPAC Name

5-ethyl-4-[3-[(2-fluorophenyl)methoxy]azetidin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-2-11-7-19-16(18)20-15(11)21-8-13(9-21)22-10-12-5-3-4-6-14(12)17/h3-7,13H,2,8-10H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDDALLDDNXHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1N2CC(C2)OCC3=CC=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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